2-Butanone, 3-[(methylsulfonyl)oxy]-
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Overview
Description
2-Butanone, 3-[(methylsulfonyl)oxy]- is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.195 g/mol This compound is characterized by its high boiling point of 285.8°C at 760 mmHg and a density of 1.222 g/cm³ . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Butanone, 3-[(methylsulfonyl)oxy]- typically involves the reaction of 3-hydroxy-2-butanone with methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Butanone, 3-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butanone, 3-[(methylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: This compound can be used in the development of pharmaceuticals and in drug discovery research.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
2-Butanone, 3-[(methylsulfonyl)oxy]- can be compared with other similar compounds such as:
Methanesulfonic acid 3-oxobutane-2-yl ester: Similar in structure and reactivity.
Acetoin-methanesulfonate: Another compound with a similar functional group.
These compounds share similar chemical properties but may differ in their specific applications and reactivity under different conditions.
Properties
CAS No. |
77611-73-5 |
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Molecular Formula |
C5H10O4S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-oxobutan-2-yl methanesulfonate |
InChI |
InChI=1S/C5H10O4S/c1-4(6)5(2)9-10(3,7)8/h5H,1-3H3 |
InChI Key |
NJALXZJZDUWKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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